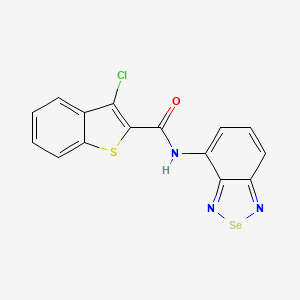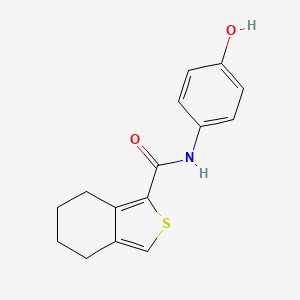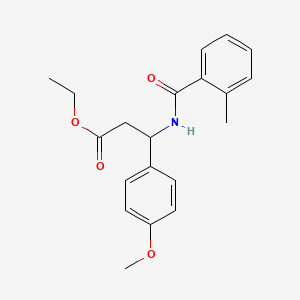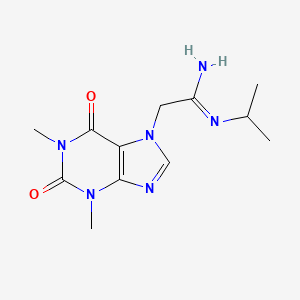
N-(2,1,3-benzoselenadiazol-4-yl)-3-chloro-1-benzothiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,1,3-benzoselenadiazol-4-yl)-3-chloro-1-benzothiophene-2-carboxamide: is a complex organic compound that features both selenium and sulfur atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzoselenadiazol-4-yl)-3-chloro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzoselenadiazole ring: This can be achieved through the reaction of o-phenylenediamine with selenium dioxide.
Formation of the benzothiophene ring: This involves the cyclization of 2-chlorobenzaldehyde with sulfur sources under acidic conditions.
Coupling of the two rings: The final step involves the coupling of the benzoselenadiazole and benzothiophene rings through amide bond formation using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-(2,1,3-benzoselenadiazol-4-yl)-3-chloro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The selenium and sulfur atoms can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the benzothiophene ring can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with higher oxidation states of selenium and sulfur.
Reduction: Reduced forms with lower oxidation states.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(2,1,3-benzoselenadiazol-4-yl)-3-chloro-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Use in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: As a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of N-(2,1,3-benzoselenadiazol-4-yl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The selenium and sulfur atoms can participate in redox reactions, influencing the activity of biological molecules. The compound may also interact with nucleophilic sites in proteins, affecting their function.
相似化合物的比较
Similar Compounds
N-(2,1,3-benzoxadiazol-4-yl)-3-chloro-1-benzothiophene-2-carboxamide: Similar structure but with oxygen instead of selenium.
N-(2,1,3-benzothiadiazol-4-yl)-3-chloro-1-benzothiophene-2-carboxamide: Similar structure but with sulfur instead of selenium.
Uniqueness
The presence of selenium in N-(2,1,3-benzoselenadiazol-4-yl)-3-chloro-1-benzothiophene-2-carboxamide imparts unique redox properties and potential biological activity that are not present in its oxygen or sulfur analogs. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
属性
分子式 |
C15H8ClN3OSSe |
|---|---|
分子量 |
392.7 g/mol |
IUPAC 名称 |
N-(2,1,3-benzoselenadiazol-4-yl)-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H8ClN3OSSe/c16-12-8-4-1-2-7-11(8)21-14(12)15(20)17-9-5-3-6-10-13(9)19-22-18-10/h1-7H,(H,17,20) |
InChI 键 |
JICRAZUIEMNOHR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC4=N[Se]N=C43)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,6-Difluoropyrimidin-4-yl)amino]acetic acid](/img/structure/B15005326.png)
![methyl 4-methyl-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B15005330.png)
![(16Z)-16-[(5-methylfuran-2-yl)methylidene]androst-5-ene-3,17-diol](/img/structure/B15005346.png)
![(2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15005351.png)
![7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15005369.png)

![5-{3-[(4-chlorobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15005383.png)

![(4-Fluorophenyl)(8-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B15005394.png)

![1-(2,3-Dimethylphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B15005404.png)
![4,4-Dimethyl-3,5-dinitro-2,6-bis[4-(propan-2-yl)phenyl]piperidine](/img/structure/B15005416.png)
![3-[2-(Piperidin-1-yl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B15005417.png)
![2-[(4-bromophenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-cyclohexylphenyl)ethanone](/img/structure/B15005420.png)
